molecular formula C11H11NO3S B2451146 Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate CAS No. 2034599-44-3

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate

Cat. No.: B2451146
CAS No.: 2034599-44-3
M. Wt: 237.27
InChI Key: XTCWKZJRHOXJEH-UHFFFAOYSA-N
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Description

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is a compound that features a unique combination of thiophene and furan rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and furan rings in a single molecule makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate typically involves the formation of the thiophene and furan rings followed by their coupling and subsequent carbamate formation. One common method involves the use of thiophene-2-carboxaldehyde and furan-2-carboxaldehyde as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Scientific Research Applications

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-amine.

Uniqueness

Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate is unique due to the presence of both thiophene and furan rings in a single molecule. This dual heterocyclic structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCWKZJRHOXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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